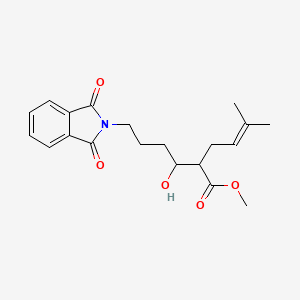
Methyl 2-(4-(1,3-dioxoisoindolin-2-yl)-1-hydroxybutyl)-5-methylhex-4-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(4-(1,3-dioxoisoindolin-2-yl)-1-hydroxybutyl)-5-methylhex-4-enoate is a complex organic compound that features a unique structure combining an isoindolinone moiety with a hydroxybutyl and methylhexenoate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-(1,3-dioxoisoindolin-2-yl)-1-hydroxybutyl)-5-methylhex-4-enoate typically involves multiple steps. One common approach starts with the preparation of the isoindolinone core, which can be synthesized via the condensation of phthalic anhydride with an appropriate amine . The hydroxybutyl group can be introduced through a subsequent alkylation reaction, and the final esterification step involves the reaction with methylhexenoic acid under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. For example, the use of triethylamine in toluene as a solvent has been reported to be effective in the synthesis of similar compounds .
化学反応の分析
Types of Reactions
Methyl 2-(4-(1,3-dioxoisoindolin-2-yl)-1-hydroxybutyl)-5-methylhex-4-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxybutyl group can be oxidized to form a ketone.
Reduction: The carbonyl groups in the isoindolinone moiety can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new ester or amide derivatives.
科学的研究の応用
Methyl 2-(4-(1,3-dioxoisoindolin-2-yl)-1-hydroxybutyl)-5-methylhex-4-enoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of polymers and other materials with specific properties
作用機序
The mechanism of action of Methyl 2-(4-(1,3-dioxoisoindolin-2-yl)-1-hydroxybutyl)-5-methylhex-4-enoate involves its interaction with specific molecular targets. The isoindolinone moiety is known to interact with various enzymes, potentially inhibiting their activity. This interaction can affect metabolic pathways and cellular processes, making it a candidate for drug development .
類似化合物との比較
Similar Compounds
- Methyl 2-(1-methyl-3-oxoisoindolin-1-yl)acetate
- 4-((1,3-Dioxoisoindolin-2-yl)methyl)-1-methoxypyridinium tetrafluoroborate
Uniqueness
Methyl 2-(4-(1,3-dioxoisoindolin-2-yl)-1-hydroxybutyl)-5-methylhex-4-enoate is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the isoindolinone and hydroxybutyl groups allows for diverse chemical modifications and interactions, making it a versatile compound in research and industrial applications.
特性
分子式 |
C20H25NO5 |
|---|---|
分子量 |
359.4 g/mol |
IUPAC名 |
methyl 2-[4-(1,3-dioxoisoindol-2-yl)-1-hydroxybutyl]-5-methylhex-4-enoate |
InChI |
InChI=1S/C20H25NO5/c1-13(2)10-11-16(20(25)26-3)17(22)9-6-12-21-18(23)14-7-4-5-8-15(14)19(21)24/h4-5,7-8,10,16-17,22H,6,9,11-12H2,1-3H3 |
InChIキー |
BELJLIDTWDQCIK-UHFFFAOYSA-N |
正規SMILES |
CC(=CCC(C(CCCN1C(=O)C2=CC=CC=C2C1=O)O)C(=O)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


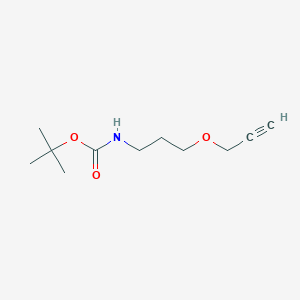
![Methyl 4-aminobicyclo[3.1.0]hexane-1-carboxylate hydrochloride](/img/structure/B12307034.png)
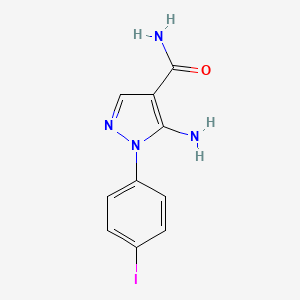
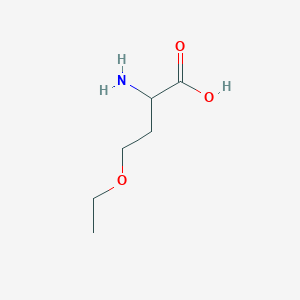
![N-[1-[(4-aminocyclohexyl)amino]-3-(4-cyanophenyl)propan-2-yl]-2-chloro-4-methoxy-5-[5-[[1-(4-methylphenyl)ethylamino]methyl]furan-2-yl]benzamide](/img/structure/B12307048.png)
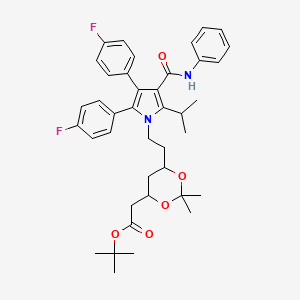
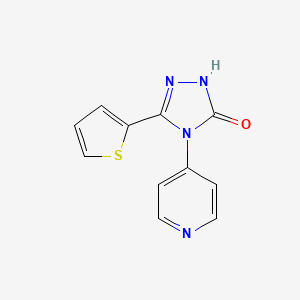
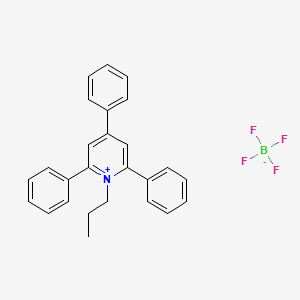
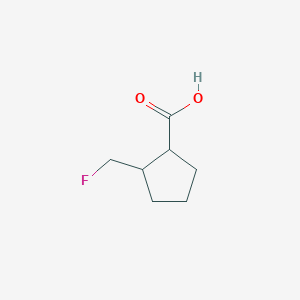
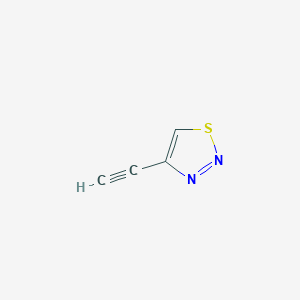
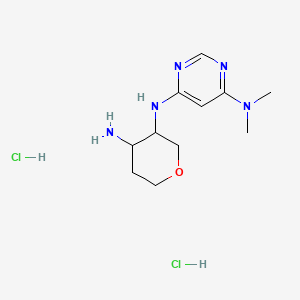
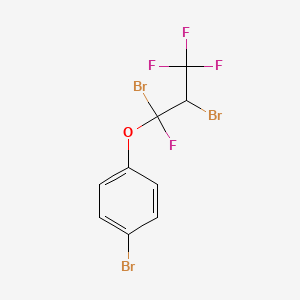
![6-Methyl-7-(piperidin-4-yl)pyrazolo[1,5-a]pyrimidine dihydrochloride](/img/structure/B12307108.png)
![Rac-(1r,2s)-2-({[(9h-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylcyclopentane-1-carboxylic acid](/img/structure/B12307113.png)
